molecular formula C19H21NO3 B11180653 6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11180653
M. Wt: 311.4 g/mol
InChI Key: IZHCBPDWNMXIJU-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters . The reaction is carried out by boiling an equimolar mixture of reagents in alcohol in the presence of catalytic amounts of piperidine . This method yields a series of 3-acyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-ones in good yields (69-89%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s luminescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful as a fluorescent dye .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-propanoylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C19H21NO3/c1-6-16(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-17(12)23-18(14)22/h7-10H,6H2,1-5H3

InChI Key

IZHCBPDWNMXIJU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(C=C3C)(C)C)C

Origin of Product

United States

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